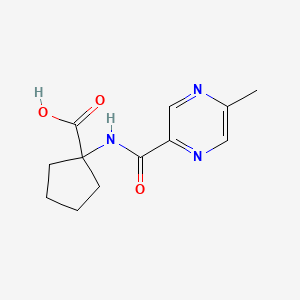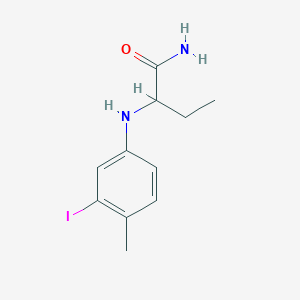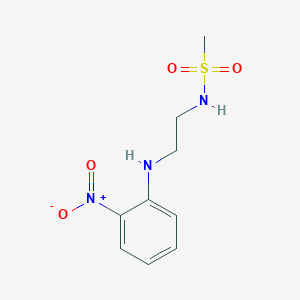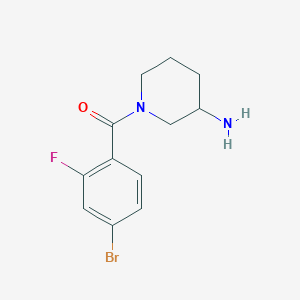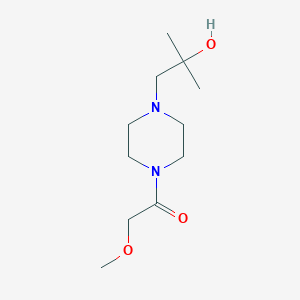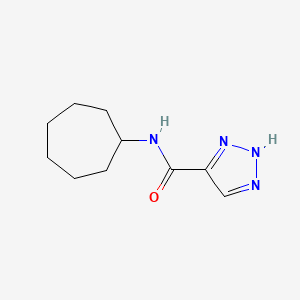
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a cycloheptyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) iodide, in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can also be employed to facilitate the reaction under continuous flow conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally stable to oxidation, but the cycloheptyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxamide group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cycloheptyl group.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-cycloheptyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-7-11-14-13-9)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,12,15)(H,11,13,14) |
Clé InChI |
BBSZBMRVVXVQAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC(=O)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


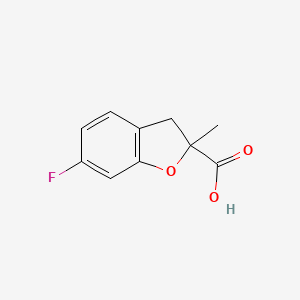
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
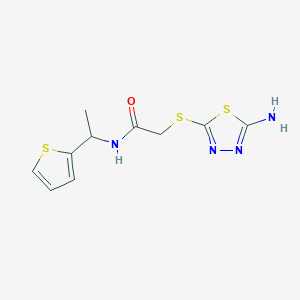

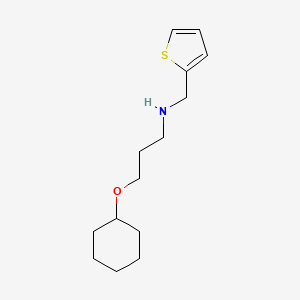
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
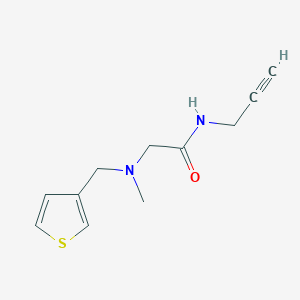
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)

